Cas no 91047-77-7 (2-Bromocinnamic Acid Ethyl Ester)

2-Bromocinnamic Acid Ethyl Ester structure
91047-77-7 structure
Product Name:2-Bromocinnamic Acid Ethyl Ester
Número CAS:91047-77-7
MF:C11H11BrO2
Megavatios:255.107842683792
CID:3031531
PubChem ID:5388520
Update Time:2024-10-26

2-Bromocinnamic Acid Ethyl Ester Propiedades químicas y físicas

Nombre e identificación

    • (E)-Ethyl3-(2-bromophenyl)acrylate
    • (E)-Ethyl 3-(2-bromophenyl)acrylate;;Ethyl (E)-3-(2-bromophenyl)-2-propenoate;Ethyl trans-2-bromocinnamate;2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)-;; (E)-ETHYL 3-(2-BROMOPHENYL)ACRYLATE
    • 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)- (ZCI)
    • Ethyl (2E)-3-(2-bromophenyl)-2-propenoate (ACI)
    • (E)-Ethyl 3-(2-bromophenyl)acrylate
    • Ethyl (E)-2-bromocinnamate
    • Ethyl (E)-3-(2-bromophenyl)-2-propenoate
    • Ethyl trans-2-bromocinnamate
    • SCHEMBL4777279
    • Ethyl3-(2-bromophenyl)acrylate
    • ethyl (E)-3-(2-bromophenyl)prop-2-enoate
    • NSC636707
    • MFCD11111007
    • NSC-636707
    • DB-362286
    • 2-BROMOCINNAMIC ACID ETHYL ESTER
    • (E)-ethyl-3-(2-bromophenyl)acrylate
    • CS-0254009
    • OVVAHDSHDPZGMY-BQYQJAHWSA-N
    • 91047-77-7
    • Ethyl 3-(2-bromophenyl)acrylate
    • ethyl (2e)-3-(2-bromophenyl)-2-propenoate
    • 99134-25-5
    • AKOS015843334
    • AS-39615
    • EN300-1453824
    • 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester
    • CS-0109992
    • SCHEMBL4777286
    • 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (2E)-
    • ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE
    • ethyl (E)-3-(2-bromophenyl)acrylate
    • 2-Bromocinnamic Acid Ethyl Ester
    • MDL: MFCD11111007
    • Renchi: 1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
    • Clave inchi: OVVAHDSHDPZGMY-BQYQJAHWSA-N
    • Sonrisas: C(/C1C=CC=CC=1Br)=C\C(=O)OCC

Atributos calculados

  • Calidad precisa: 253.99400
  • Masa isotópica única: 253.99424g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 4
  • Complejidad: 213
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.3
  • Superficie del Polo topológico: 26.3Ų

Propiedades experimentales

  • PSA: 26.30000
  • Logp: 3.02540

2-Bromocinnamic Acid Ethyl Ester Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    中国海关编码:

    2916399090

    概述:

    2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Bromocinnamic Acid Ethyl Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C → rt; cooled
1.2 Solvents: Tetrahydrofuran ;  20 min, cooled; 1 h, rt
Referencia
Synthesis of precursors for medium-ring aromatic lactones
Metay, Estelle; Leonel, Eric; Sulpice-Gaillet, Christine; Nedelec, Jean-Yves, Synthesis, 2005, (10), 1682-1688

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  3 h, reflux
Referencia
Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement
Spoehrle, Stephanie S. M.; West, Thomas H.; Taylor, James E. ; Slawin, Alexandra M. Z.; Smith, Andrew D., Journal of the American Chemical Society, 2017, 139(34), 11895-11902

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  1-Methoxy-2,2,6,6-tetramethylpiperidine (JandaJel, styrene, and vinylphenyl diphenylphosphine copolymer-supported) Solvents: Dichloromethane ;  12 h, 25 °C
Referencia
Rasta resin-PPh3 and its use in chromatography-free Wittig reactions
Leung, Peter Shu-Wai; Teng, Yan; Toy, Patrick H., Synlett, 2010, (13), 1997-2001

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium chloride Solvents: Acetonitrile ;  15 min, 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 12 h, 23 °C
Referencia
Synthesis of Enantioenriched 3,4-Disubstituted Chromans Through Lewis-Base Catalyzed Carbosulfenylation
Menard, Travis; Laverny, Aragorn; Denmark, Scott E., Journal of Organic Chemistry, 2021, 86(21), 14290-14310

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ;  6 h, 110 °C
Referencia
Palladium-catalyzed double arylations of terminal olefins in acetic acid
Xu, Daichao; Lu, Chunxin; Chen, Wanzhi, Tetrahedron, 2012, 68(5), 1466-1474

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium dithionite Catalysts: Triphenylarsine ,  Chloro(5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato)iron Solvents: Toluene ,  Water ;  8 h, 80 °C
Referencia
Ph3As-Catalyzed Wittig-Type Olefination of Aldehydes with Diazoacetate in the Presence of Na2S2O4
Cao, Peng; Li, Chuan-Ying; Kang, Yan-Biao; Xie, Zuowei; Sun, Xiu-Li; et al, Journal of Organic Chemistry, 2007, 72(17), 6628-6630

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Combining Traceless Directing Groups with Hybridization Control of Radical Reactivity: From Skipped Enynes to Defect-Free Hexagonal Frameworks
Pati, Kamalkishore; dos Passos Gomes, Gabriel; Alabugin, Igor V., Angewandte Chemie, 2016, 55(38), 11633-11637

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: Dichloromethane ;  24 h, rt
Referencia
Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent
Leung, Peter Shu-Wai; Teng, Yan; Toy, Patrick H., Organic Letters, 2010, 12(21), 4996-4999

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referencia
Enantioselective Synthesis of 2,3-Disubstituted Indanones via Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones
Li, Xiao-Hui; Zheng, Bao-Hui; Ding, Chang-Hua; Hou, Xue-Long, Organic Letters, 2013, 15(23), 6086-6089

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Polymer-Assisted Horner-Emmons olefination using PASSflow reactors: pure products without purification
Solodenko, Wladimir; Kunz, Ulrich; Jas, Gerhard; Kirschning, Andreas, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1833-1835

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0 °C; 8 h, rt
Referencia
Design of Leaving Groups in Radical C-C Fragmentations: Through-Bond 2c-3e Interactions in Self-Terminating Radical Cascades
Mondal, Sayantan; Gold, Brian; Mohamed, Rana K.; Alabugin, Igor V., Chemistry - A European Journal, 2014, 20(28), 8664-8669

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
An Isothiourea-Catalyzed Asymmetric [2,3]-Rearrangement of Allylic Ammonium Ylides
West, Thomas H.; Daniels, David S. B.; Slawin, Alexandra M. Z.; Smith, Andrew D., Journal of the American Chemical Society, 2014, 136(12), 4476-4479

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0 °C; 8 h, rt
Referencia
Drawing from a Pool of Radicals for the Design of Selective Enyne Cyclizations
Mondal, Sayantan; Mohamed, Rana K.; Manoharan, Mariappan; Phan, Hoa; Alabugin, Igor V., Organic Letters, 2013, 15(22), 5650-5653

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  16 h, 60 °C
Referencia
Diazo reagents in copper(I)-catalyzed olefination of aldehydes
Lebel, Helene; Davi, Michael, Advanced Synthesis & Catalysis, 2008, 350, 2352-2358

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: 1-Piperazineethanamine (reaction products with polyacrylonitrile fiber and 1,3-propanediamines) ,  Polyacrylonitrile (reaction products with N-(2-aminoethyl)piperazine and 1,3-propanediamines) ,  N1,N3-Dimethyl-N1-4-pyridinyl-1,3-propanediamine (reaction products with polyacrylonitrile fiber and N-(2-aminoethyl)piperazine) Solvents: Acetonitrile ;  18 h, 75 °C
Referencia
Synergistic catalysis of bifunctional polyacrylonitrile fiber for the synthesis of (E)-α,β-unsaturated esters from aldehydes by decarboxylative Doebner-Knoevenagel reaction
Li, Pengyu ; Mi, Liwei; Liu, Yuanyuan; Zhang, Wenqin ; Shi, Xian-Lei, Journal of Industrial and Engineering Chemistry (Amsterdam, 2020, 81, 323-331

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: 1-Piperazinecarboxylic acid, 4-[(4-ethenylphenyl)methyl]-, 1,1-dimethylethyl est… Solvents: Dimethylformamide ;  15 - 18 h, 50 °C
Referencia
Organocatalytic decarboxylative Doebner-Knoevenagel reactions between arylaldehydes and monoethyl malonate mediated by a bifunctional polymeric catalyst
Lu, Jinni; Toy, Patrick H., Synlett, 2011, (12), 1723-1726

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Palladium-catalyzed reductive electrocarboxylation of allyl esters with carbon dioxide
Jiao, Ke-Jin; Li, Zhao-Ming; Xu, Xue-Tao; Zhang, Li-Pu; Li, Yi-Qian; et al, Organic Chemistry Frontiers, 2018, 5(14), 2244-2248

2-Bromocinnamic Acid Ethyl Ester Raw materials

2-Bromocinnamic Acid Ethyl Ester Preparation Products

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